6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2548981-48-0
VCID: VC11820958
InChI: InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

CAS No.: 2548981-48-0

Cat. No.: VC11820958

Molecular Formula: C15H15ClN4O

Molecular Weight: 302.76 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole - 2548981-48-0

Specification

CAS No. 2548981-48-0
Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
IUPAC Name 6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Standard InChI InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
Standard InChI Key SIEFLPLWPLYEAT-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl

Introduction

Structural Overview

This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. Its structure combines three key functional groups:

  • A benzoxazole core, which is a fused aromatic system containing a benzene ring and an oxazole.

  • A chloro substituent at position 6 of the benzoxazole ring, enhancing its electronic properties.

  • A pyrazole moiety, linked via an azetidine (a four-membered nitrogen-containing ring), offering opportunities for biological interactions.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions. General steps may include:

  • Formation of the benzoxazole core: This involves cyclization reactions starting from o-aminophenols and carboxylic acids or derivatives.

  • Introduction of the chloro group: Chlorination at position 6 can be achieved using reagents like phosphorus oxychloride (POCl₃) under controlled conditions.

  • Attachment of the azetidine-pyrazole unit: This step requires regioselective alkylation or amination reactions to link the azetidine ring to the benzoxazole core, followed by coupling with a pyrazole derivative.

Detailed reaction conditions and yields would depend on the specific reagents used and optimization protocols.

Analytical Characterization

The compound's structure can be confirmed using various spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, azetidine methylene groups, and pyrazole hydrogens.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Detects functional groups like C-Cl, C=N, and C-O bonds.

  • Elemental Analysis: Verifies the compound's purity and stoichiometry.

Potential Applications

Benzoxazole derivatives, including this compound, are widely studied for their pharmacological properties:

  • Anticancer Activity: The benzoxazole scaffold has shown promise in inhibiting cancer cell proliferation by interacting with DNA or enzymes involved in cell division.

  • Anti-inflammatory Effects: Pyrazole-containing molecules often exhibit anti-inflammatory properties by modulating cytokine activity (e.g., TNF-α or IL-6).

  • Antimicrobial Properties: The chloro substituent enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

Further biological evaluations are necessary to determine its specific activity profile.

Comparative Data Table

PropertyDescription
Molecular FormulaC₁₄H₁₅ClN₄O
Molecular Weight~290 g/mol
Key Functional GroupsBenzoxazole, azetidine, pyrazole, chloro group
Biological PotentialAnticancer, anti-inflammatory, antimicrobial
Analytical Techniques UsedNMR (¹H & ¹³C), IR, MS, elemental analysis

Research Implications

This compound represents a promising lead for drug discovery due to its unique combination of structural features:

  • The presence of heterocyclic systems (benzoxazole and pyrazole) enhances its potential for binding to biological targets.

  • Modifications at specific positions (e.g., chloro substitution) allow fine-tuning of its pharmacokinetic properties.

Further studies should focus on:

  • Structure-activity relationship (SAR) analysis to optimize biological activity.

  • Toxicological assessments to ensure safety in therapeutic applications.

  • Development of scalable synthetic methods for large-scale production.

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